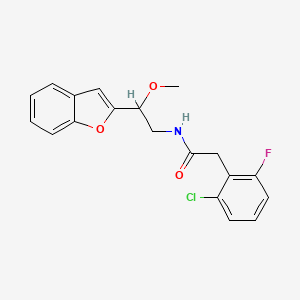

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(2-chloro-6-fluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a chemical compound that has been the focus of extensive scientific research. It is commonly referred to as BF-1, and it has been found to have a range of potential applications in the field of medicine.

科学的研究の応用

Synthesis and Anti-inflammatory Activity

Research on derivatives of similar chemical structures has been conducted, focusing on their synthesis and evaluation for anti-inflammatory properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).

Environmental Impact and Soil Interaction

Studies on chloroacetamide herbicides, such as alachlor and metolachlor, explored their adsorption, mobility, and efficacy influenced by soil properties. This research is crucial for understanding the environmental behavior of similar acetamide compounds (Peter & Weber, 1985).

Ligand-Protein Interactions and Solar Cell Applications

Another study focused on benzothiazolinone acetamide analogs, investigating their spectroscopic properties, ligand-protein interactions, and potential in photovoltaic efficiency modeling. These compounds demonstrated good light-harvesting efficiency and non-linear optical activity, suggesting potential applications in dye-sensitized solar cells (Mary et al., 2020).

Peripheral Benzodiazepine Receptor Binding

Research involving radioligands for peripheral benzodiazepine receptors (PBR) highlights the development of compounds for imaging and diagnostic purposes in neuroscience. For example, fluorine-18 labeled ligands such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106 were synthesized for potential applications in positron emission tomography (PET) imaging of PBR sites (Zhang et al., 2003).

Anticonvulsant Activity

A study on benzofuran-acetamide scaffold derivatives revealed their potential as anticonvulsant agents. Several synthesized compounds exhibited significant anticonvulsant activity in mouse models, suggesting a promising direction for the development of new therapeutic agents (Shakya et al., 2016).

作用機序

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interact with targets involved in cell proliferation .

Biochemical Pathways

For example, some benzofuran compounds have anti-tumor activity, suggesting that they may affect pathways involved in cell proliferation and survival . Additionally, benzofuran compounds have been shown to have antibacterial and anti-viral activities, indicating that they may interfere with the biochemical pathways used by these organisms .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by a variety of factors, including their chemical structure, the route of administration, and the presence of other compounds .

Result of Action

Given the biological activities associated with benzofuran compounds, it is likely that the compound could lead to changes in cell function or viability, depending on the specific targets it interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its ability to interact with its targets . .

生化学分析

Biochemical Properties

Benzofuran compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran compound and the biomolecules it interacts with.

Cellular Effects

Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary widely depending on the specific benzofuran derivative and the type of cell it interacts with.

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzofuran derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran derivatives have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Benzofuran derivatives have been studied for their subcellular localization and any effects on their activity or function .

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFNO3/c1-24-18(17-9-12-5-2-3-8-16(12)25-17)11-22-19(23)10-13-14(20)6-4-7-15(13)21/h2-9,18H,10-11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMSZKOIDHPTKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2760126.png)

![2-Amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2760128.png)

![1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride](/img/structure/B2760130.png)

![4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-isobutylisothiazole-3-carboxamide](/img/structure/B2760135.png)

![Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2760142.png)